1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole
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Overview
Description
1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions:
Methylation: The final step involves the methylation of the pyrazole ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a range of derivatives.
Scientific Research Applications
1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid: Shares the 2,4-dichlorobenzyl group but has an indazole ring instead of a pyrazole ring.
3-(2,4-dichlorobenzyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole: Similar structure but with an oxadiazole ring.
Uniqueness
1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is unique due to its specific combination of substituents and the pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H26Cl2N2 |
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Molecular Weight |
449.4 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3,5-bis(3,4-dimethylphenyl)-4-methylpyrazole |
InChI |
InChI=1S/C27H26Cl2N2/c1-16-6-8-21(12-18(16)3)26-20(5)27(22-9-7-17(2)19(4)13-22)31(30-26)15-23-10-11-24(28)14-25(23)29/h6-14H,15H2,1-5H3 |
InChI Key |
FKYDSZFGVUIBBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)C)C)C)C |
Origin of Product |
United States |
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